The Multifaceted Role of CENP-B in the Orchestration of the Human Cell Cycle: A Technical Guide
The Multifaceted Role of CENP-B in the Orchestration of the Human Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centromere Protein B (CENP-B) is a key architectural component of the human centromere, playing a critical, albeit complex, role in the faithful segregation of chromosomes during mitosis. While not absolutely essential for cell viability, its presence significantly enhances the fidelity of the cell division process. This technical guide provides an in-depth exploration of the functions of CENP-B throughout the human cell cycle, with a particular focus on its involvement in kinetochore assembly, centromere stability, and its interplay with crucial cell cycle regulators. We present a synthesis of current quantitative data, detailed experimental protocols for studying CENP-B, and visual representations of its functional pathways to serve as a comprehensive resource for researchers in cell biology and drug development.
Introduction: The Architect of the Centromere
The centromere is the specialized chromosomal locus that directs the formation of the kinetochore, the multiprotein complex that attaches to spindle microtubules to mediate chromosome segregation during mitosis. In humans, centromeres are typically characterized by large arrays of α-satellite DNA. CENP-B is a unique DNA-binding protein that specifically recognizes a 17-bp motif, the CENP-B box, which is abundant within these α-satellite repeats on all human chromosomes except the Y chromosome.[1][2] This sequence-specific binding is a foundational aspect of its function, positioning CENP-B as a key organizer of the centromeric chromatin landscape.
CENP-B is a highly conserved protein, underscoring its fundamental importance in mammalian cell division.[3] It possesses a DNA-binding domain at its N-terminus and a dimerization domain at its C-terminus, allowing it to form homodimers that can bridge two distinct CENP-B boxes.[4][5] This dimerization is thought to be crucial for organizing the higher-order structure of centromeric chromatin.[4] While cells can survive without CENP-B, its absence leads to an increased rate of chromosome mis-segregation and aneuploidy, highlighting its role as a critical fidelity factor in mitosis.[1][3]
CENP-B Dynamics and Expression Through the Cell Cycle
The presence and activity of CENP-B are tightly regulated throughout the cell cycle to ensure its functions are executed at the appropriate time.
Cell Cycle-Dependent Expression and Localization
Immunofluorescence studies have revealed that CENP-B is constitutively localized to the centromere throughout the entire cell cycle.[6] However, its expression levels fluctuate. Studies in HeLa cells have shown that CENP-B gene expression is continuous but variable across the different phases of the cell cycle. The highest levels of CENP-B expression are observed in the G2 phase, with the lowest levels occurring during the S phase.[7] This upregulation in G2 may be necessary to prepare the centromeres for the impending assembly of the mitotic machinery.
Quantitative Analysis of CENP-B Levels and Mitotic Fidelity
Quantitative data from multiple studies underscore the importance of maintaining appropriate levels of CENP-B for accurate chromosome segregation. Depletion of CENP-B has been shown to lead to a significant increase in mitotic errors.
| Parameter | Cell Line | Experimental Condition | Quantitative Change | Reference |
| CENP-C Levels at Centromeres | RPE-1 | siRNA-mediated CENP-B depletion | ~50% reduction | [1] |
| MEFs (Mouse Embryonic Fibroblasts) | CENP-B knockout | Significant reduction | [1] | |
| Mitotic Errors (Lagging Chromosomes/Micronuclei) | RPE-1 | siRNA-mediated CENP-B depletion in CENP-A rescue cells | ~2-fold increase in mitotic errors | [1] |
| MEFs | CENP-B knockout | Increased frequency of micronuclei | [1] | |
| HT1080 | siRNA-mediated CENP-B depletion | Increased abnormal spindle morphology | [2] | |
| CENP-B Residence Time at Centromere (G1 Phase) | Human cells | FRAP (Fluorescence Recovery After Photobleaching) | Slow exchanging fraction with a residence time of ~17 minutes | [8] |
| CENP-B Residence Time at Centromere (S Phase) | Human cells | FRAP | Slow exchanging fraction with a residence time of ~14 minutes | [8] |
| CENP-B Residence Time at Centromere (G2 Phase) | Human cells | FRAP | Majority of CENP-B becomes stably associated, with an exchanging population having a residence time of ~55 minutes | [8] |
Core Functions of CENP-B in Mitosis
CENP-B's primary role in the cell cycle is centered around ensuring the proper structure and function of the centromere during mitosis.
A Scaffold for Kinetochore Assembly
The kinetochore is a massive protein complex that assembles on the centromere and serves as the attachment site for spindle microtubules. CENP-B plays a crucial role in the stable assembly of the inner kinetochore, primarily through its interaction with CENP-A and CENP-C.
-
Interaction with CENP-A: CENP-A is a histone H3 variant that is the epigenetic marker of centromere identity. CENP-B directly interacts with the N-terminal tail of CENP-A, and this interaction is important for stabilizing CENP-B at the centromere.[1] Recent studies suggest a collaborative relationship where CENP-A-containing chromatin is more dynamic and accessible, facilitating the binding of CENP-B. In turn, CENP-B binding further opens up the chromatin structure.[9]
-
Stabilization of CENP-C: CENP-C is a cornerstone of the kinetochore, bridging the CENP-A-containing chromatin with the outer kinetochore components that bind to microtubules. CENP-B directly binds to CENP-C and is required to maintain optimal levels of CENP-C at the centromere.[1] In the absence of CENP-B, CENP-C levels are significantly reduced, leading to defects in kinetochore assembly and function.[1]
Ensuring Centromere Integrity and Higher-Order Structure
Through its ability to dimerize and bind to α-satellite DNA, CENP-B is thought to organize centromeric chromatin into a higher-order structure.[4] This organization is not only important for kinetochore assembly but also for the overall integrity of the centromere. The looping of DNA facilitated by CENP-B dimers may contribute to the compaction of the centromere, which is necessary to withstand the pulling forces exerted by the spindle microtubules during anaphase.
CENP-B and Cell Cycle Signaling Pathways
CENP-B's function is intricately linked with the signaling networks that govern mitotic progression, particularly the Aurora B kinase pathway, which is a master regulator of kinetochore-microtubule attachments and the spindle assembly checkpoint (SAC).
The Interplay with Aurora B Kinase
Aurora B kinase is a key component of the chromosomal passenger complex (CPC), which localizes to the inner centromere during early mitosis. Aurora B phosphorylates numerous substrates at the kinetochore to ensure proper chromosome biorientation and to activate the SAC in response to attachment errors.[10] While CENP-B is not a direct regulator of Aurora B, the structural foundation it provides is essential for the proper localization and function of the CPC. The stable platform created by CENP-A and CENP-B allows for the correct positioning of the inner kinetochore components, which in turn recruit the CPC.
Disruption of the centromeric chromatin architecture due to the absence of CENP-B can indirectly affect the signaling output of Aurora B, leading to a failure to correct improper microtubule attachments and a weakened SAC response.
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for CENP-B
This protocol outlines the general steps for performing ChIP-seq to identify the genomic binding sites of CENP-B.
Methodology:
-
Cell Cross-linking: Human cells (e.g., HeLa or RPE-1) are grown to ~80-90% confluency. The cells are treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine.
-
Cell Lysis and Chromatin Shearing: Cells are harvested and lysed to isolate nuclei. The chromatin is then sheared into fragments of 200-500 bp using sonication. The efficiency of shearing should be checked on an agarose (B213101) gel.
-
Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G beads. A specific antibody against CENP-B is then added to the chromatin and incubated overnight at 4°C with rotation. An IgG antibody should be used as a negative control.
-
Immune Complex Capture and Washes: Protein A/G beads are added to capture the antibody-protein-DNA complexes. The beads are then washed sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating at 65°C for several hours in the presence of proteinase K to digest proteins.
-
DNA Purification: The DNA is purified using phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing: The purified DNA fragments are used to prepare a sequencing library, which is then sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the human reference genome, and peak calling algorithms are used to identify regions of the genome that are significantly enriched for CENP-B binding.
Immunofluorescence Staining for CENP-B Localization
This protocol describes the steps for visualizing the subcellular localization of CENP-B using immunofluorescence microscopy.[11]
Methodology:
-
Cell Culture and Fixation: Cells are grown on glass coverslips to ~70% confluency. The cells are then fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: The fixed cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific for CENP-B, diluted in the blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBST, the cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody, diluted in the blocking buffer, for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: The cell nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides using an anti-fade mounting medium.
-
Imaging: The slides are visualized using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry after CENP-B Depletion
This protocol details how to analyze the cell cycle distribution of a cell population after depleting CENP-B using siRNA, followed by propidium (B1200493) iodide (PI) staining and flow cytometry.[12][13]
Methodology:
-
siRNA Transfection: Cells are transfected with siRNA targeting CENP-B or a non-targeting control siRNA using a suitable transfection reagent. The cells are incubated for 48-72 hours to allow for protein depletion.
-
Cell Harvesting: The cells are harvested by trypsinization and washed with cold PBS.
-
Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing. The cells are then incubated on ice for at least 30 minutes or stored at -20°C.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A digests RNA to prevent its staining.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content of the cells.
-
Data Analysis: The data is analyzed to generate a histogram of DNA content. The G1, S, and G2/M populations can be quantified based on their DNA content (2N, between 2N and 4N, and 4N, respectively). Changes in the cell cycle distribution following CENP-B depletion can then be determined.
Conclusion and Future Directions
CENP-B is a critical protein for the maintenance of genome stability in human cells. Its role extends beyond being a simple DNA-binding protein; it is a key architect of the centromere, providing a stable platform for the assembly of the kinetochore and ensuring the fidelity of chromosome segregation. The interplay between CENP-B and the signaling pathways that govern mitosis, such as the Aurora B kinase pathway, highlights the intricate coordination of events required for successful cell division.
For drug development professionals, understanding the nuances of CENP-B function is of paramount importance. As aneuploidy is a hallmark of cancer, targeting the mechanisms that ensure faithful chromosome segregation is a promising therapeutic strategy. While directly targeting CENP-B may be challenging, modulating its interactions with other key mitotic players could offer novel avenues for anti-cancer therapies. Further research into the precise molecular mechanisms by which CENP-B influences the epigenetic landscape of the centromere and its dynamic interactions with the cell cycle machinery will undoubtedly unveil new opportunities for therapeutic intervention.
References
- 1. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Centromere Protein B Null Mice are Mitotically and Meiotically Normal but Have Lower Body and Testis Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A human centromere protein, CENP-B, has a DNA binding domain containing four potential alpha helices at the NH2 terminus, which is separable from dimerizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dynamics of inner kinetochore assembly and maintenance in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CENP-A and CENP-B collaborate to create an open centromeric chromatin state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. corefacilities.iss.it [corefacilities.iss.it]
